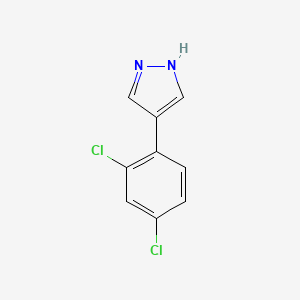
4-(2,4-Dichlorophenyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,4-Dichlorophenyl)-1H-pyrazole is a useful research compound. Its molecular formula is C9H6Cl2N2 and its molecular weight is 213.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anti-inflammatory Activity
Numerous studies have reported the anti-inflammatory properties of pyrazole derivatives, including 4-(2,4-Dichlorophenyl)-1H-pyrazole. For instance:
- In Vivo Studies : Research has indicated that compounds similar to this compound exhibit significant anti-inflammatory effects in carrageenan-induced rat paw edema models, showcasing their potential as alternatives to conventional non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac sodium .
- Mechanism of Action : The anti-inflammatory action is often attributed to the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), leading to reduced prostaglandin synthesis .
Antimicrobial Activity
The antimicrobial efficacy of this compound has been explored against various pathogens:
- Bacterial Inhibition : Studies have demonstrated that pyrazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate strong antibacterial activity compared to standard antibiotics .
- Fungal Activity : In addition to bacterial activity, some derivatives have shown antifungal properties against species such as Candida albicans, making them candidates for treating fungal infections .
Anticancer Properties
The anticancer potential of pyrazole compounds is a burgeoning area of research:
- Cell Line Studies : Recent investigations have identified that this compound and its derivatives exhibit cytotoxic effects against various cancer cell lines. For example, compounds have shown selective toxicity towards leukemia and breast cancer cell lines, with IC50 values indicating their effectiveness .
- Mechanisms : The anticancer mechanisms are believed to involve the induction of apoptosis and inhibition of cell proliferation through various pathways, including modulation of signaling proteins involved in cancer progression .
Case Studies and Research Findings
Propiedades
Número CAS |
1267753-86-5 |
|---|---|
Fórmula molecular |
C9H6Cl2N2 |
Peso molecular |
213.06 g/mol |
Nombre IUPAC |
4-(2,4-dichlorophenyl)-1H-pyrazole |
InChI |
InChI=1S/C9H6Cl2N2/c10-7-1-2-8(9(11)3-7)6-4-12-13-5-6/h1-5H,(H,12,13) |
Clave InChI |
GXXULLNMANOAKX-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CNN=C2 |
SMILES canónico |
C1=CC(=C(C=C1Cl)Cl)C2=CNN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















